molecular formula C16H20Cl2N4O2S B14015637 Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl- CAS No. 20977-42-8

Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl-

Cat. No.: B14015637
CAS No.: 20977-42-8
M. Wt: 403.3 g/mol
InChI Key: IQRJSDHZWNQVLX-UHFFFAOYSA-N
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Description

4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide typically involves multiple steps. One common route starts with the preparation of the pyrimidine ring, followed by the introduction of the benzenesulfonamide group. The bis(2-chloropropyl)amino group is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can replace the chloropropyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide: shares similarities with other sulfonamide derivatives and pyrimidine-based compounds.

    N-(2-chloropropyl)-N-pyrimidin-2-yl-benzenesulfonamide: A similar compound with one chloropropyl group.

    4-(bis(2-chloropropyl)amino)-benzenesulfonamide: Lacks the pyrimidine ring.

Uniqueness

The uniqueness of 4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

20977-42-8

Molecular Formula

C16H20Cl2N4O2S

Molecular Weight

403.3 g/mol

IUPAC Name

4-[bis(2-chloropropyl)amino]-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H20Cl2N4O2S/c1-12(17)10-22(11-13(2)18)14-4-6-15(7-5-14)25(23,24)21-16-19-8-3-9-20-16/h3-9,12-13H,10-11H2,1-2H3,(H,19,20,21)

InChI Key

IQRJSDHZWNQVLX-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC(C)Cl)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)Cl

Origin of Product

United States

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